molecular formula C26H22N4O2 B2647886 N-phenethyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 1021074-58-7

N-phenethyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2647886
CAS No.: 1021074-58-7
M. Wt: 422.488
InChI Key: OTLGXGSOQWXORR-UHFFFAOYSA-N
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Description

N-Phenethyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic small molecule featuring a hybrid pharmacophore combining an indole core, a 1,3,4-oxadiazole ring, and a phenethyl-substituted acetamide moiety. The indole scaffold is widely recognized for its role in microtubule inhibition and anticancer activity, while 1,3,4-oxadiazole derivatives are known for their metabolic stability and diverse bioactivities, including antimicrobial and antioxidant effects .

Properties

IUPAC Name

N-(2-phenylethyl)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c31-24(27-16-15-19-9-3-1-4-10-19)18-30-17-22(21-13-7-8-14-23(21)30)26-29-28-25(32-26)20-11-5-2-6-12-20/h1-14,17H,15-16,18H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLGXGSOQWXORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The target compound’s structure is distinguished by three key components:

Indole Core : The 3-position of the indole is substituted with a 5-phenyl-1,3,4-oxadiazole ring, a feature shared with compounds in and . This substitution aligns with studies showing that 3-substituted indoles exhibit superior bioactivity compared to 1-substituted analogs due to optimized electronic and steric interactions .

1,3,4-Oxadiazole Ring : The oxadiazole moiety contributes to metabolic stability and π-π stacking interactions, common in anticancer and antimicrobial agents .

Phenethyl-Acetamide Side Chain : Unlike simpler acetamide derivatives (e.g., N-thiazolyl or N-benzothiazolyl in ), the phenethyl group may enhance hydrophobic interactions with biological targets .

Comparative Analysis of Bioactivity and Structure-Activity Relationships (SAR)

Anticancer Activity

Compounds with 3-substituted indole-oxadiazole hybrids, such as those in , demonstrated potent anticancer activity against human cancer cell lines (e.g., IC₅₀ values < 10 μM). The phenethyl group in the target compound may further enhance cytotoxicity by improving target binding affinity, as seen in structurally related N-thiazolyl derivatives () .

Antimicrobial and Antioxidant Potential

  • Antimicrobial Activity : highlights that 2-[5-(substituted phenyl)-1,3,4-oxadiazol-2-yl]indole derivatives exhibit broad-spectrum antimicrobial activity (MIC: 2–16 μg/mL). The phenethyl side chain in the target compound could modulate activity by altering membrane penetration .
  • Antioxidant Activity : Compounds with acetamide-oxadiazole motifs (e.g., ) showed DPPH radical scavenging activity (EC₅₀: 12–45 μM). The target compound’s indole core may synergize with oxadiazole to enhance antioxidant effects .

Structural Modifications and SAR Trends

Key SAR insights from analogous compounds include:

  • Substituent Position : 3-Substituted indoles (as in the target compound) are more bioactive than 1-substituted analogs due to favorable electronic effects .
  • Heterocyclic Rings : Replacement of oxadiazole with thiadiazole () reduces anticancer activity, underscoring the importance of the oxadiazole ring’s electronegativity .
  • Side Chain Variations : Phenethyl groups (target compound) vs. thiophenethyl (’s M337-0587) influence solubility and target selectivity. For example, M337-0587’s thiophene moiety may confer distinct pharmacokinetic properties .

Data Tables: Comparative Profiles of Similar Compounds

Compound ID/Reference Core Structure Substituents Molecular Weight Key Bioactivity
Target Compound Indole + 1,3,4-oxadiazole Phenethyl-acetamide ~423.46* Anticancer (predicted)
(2a–i) Indole + 1,3,4-oxadiazole Thiazolyl/benzothiazolyl-acetamide 350–420 Anticancer (IC₅₀: 5–15 μM)
Indole + 1,3,4-oxadiazole Varied alkyl/aryl groups 380–450 Antimicrobial (MIC: 2–16 μg/mL)
M337-0587 Indole + 1,3,4-oxadiazole Thiophenethyl-acetamide 380.47 Undisclosed (structural analog)
Benzimidazole + 1,3,4-oxadiazole Substituted phenyl 350–500 Antioxidant (EC₅₀: 12–45 μM)

*Calculated based on molecular formula.

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